molecular formula C10H8N2O2 B2568109 4-phenyl-1H-imidazole-5-carboxylic acid CAS No. 802052-58-0

4-phenyl-1H-imidazole-5-carboxylic acid

Cat. No.: B2568109
CAS No.: 802052-58-0
M. Wt: 188.186
InChI Key: CGGYEKVCCJJXQZ-UHFFFAOYSA-N
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Description

4-Phenyl-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound that features an imidazole ring substituted with a phenyl group at the 4-position and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyl-1H-imidazole-5-carboxylic acid typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar catalytic processes, with an emphasis on optimizing yield and purity through controlled reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-1H-imidazole-5-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can yield different imidazole derivatives.

    Substitution: The phenyl and carboxylic acid groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products: The major products formed from these reactions include substituted imidazoles, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

4-Phenyl-1H-imidazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-phenyl-1H-imidazole-5-carboxylic acid involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in catalysis and enzyme inhibition. The phenyl and carboxylic acid groups enhance its binding affinity to specific proteins and enzymes, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Comparison: 4-Phenyl-1H-imidazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications. The presence of both phenyl and carboxylic acid groups enhances its potential as a multifunctional molecule in research and industry .

Properties

IUPAC Name

4-phenyl-1H-imidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)9-8(11-6-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGYEKVCCJJXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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